3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
Overview
Description
2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound with the molecular formula C20H21N3O and a molecular weight of 319.4 g/mol This compound is characterized by its unique structure, which includes multiple aromatic rings and a tertiary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one typically involves multi-step organic reactions. One common method includes the condensation of indeno[1,2,3-de]phthalazine with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves its interaction with specific molecular targets. The compound’s tertiary amine group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological molecules. Additionally, the aromatic rings can engage in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one
- 2-[2-(Pyrrolidino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one
- 2-[2-(Morpholino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one
Uniqueness
2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one is unique due to its specific diethylaminoethyl group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22(4-2)12-13-23-20(24)17-11-7-10-15-14-8-5-6-9-16(14)19(21-23)18(15)17/h5-11H,3-4,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPWZMOVUAHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.